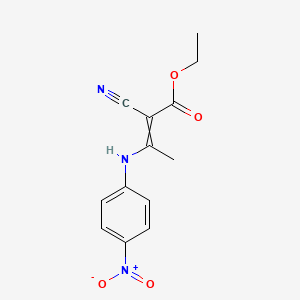
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 2-chlorobenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 4-nitroacetophenone in the presence of a base to yield the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound’s chlorine and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-methoxyphenyl)-1H-pyrrole
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-aminophenyl)-1H-pyrrole
Uniqueness
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88502-84-5 |
|---|---|
Molekularformel |
C17H11Cl3N2O2 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-10-16(19)15(11-6-8-12(9-7-11)22(23)24)17(20)21(10)14-5-3-2-4-13(14)18/h2-9H,1H3 |
InChI-Schlüssel |
DIHUDFAJVCTZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
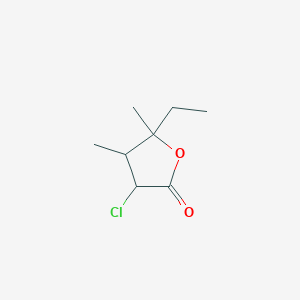
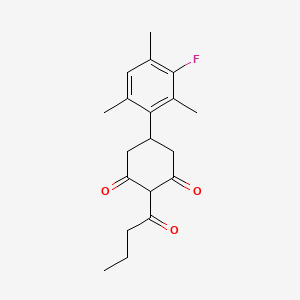
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
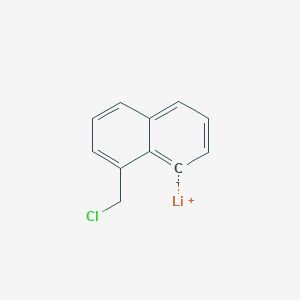
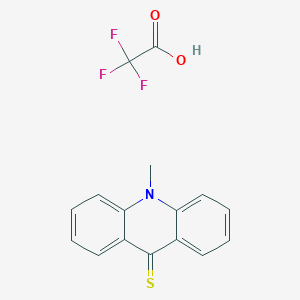
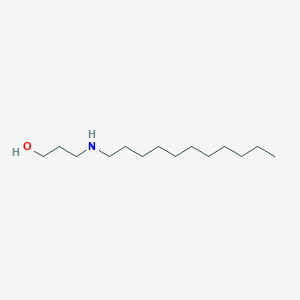
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
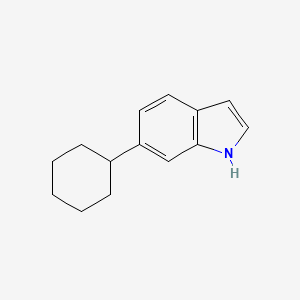
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)
